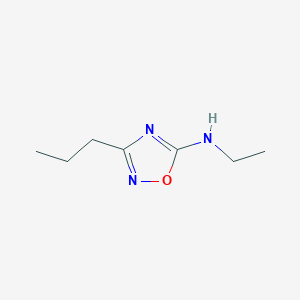

N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C7H13N3O/c1-3-5-6-9-7(8-4-2)11-10-6/h3-5H2,1-2H3,(H,8,9,10) |

InChI Key |

XYVHSSCINHAQRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NOC(=N1)NCC |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 3 Propyl 1,2,4 Oxadiazol 5 Amine and Analogous 1,2,4 Oxadiazol 5 Amines

Established Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Ring System

The foundational methods for constructing the 1,2,4-oxadiazole ring have been established for over a century and remain widely used due to their reliability and versatility. chim.it These routes typically involve the formation of the N-C-O linkage and subsequent cyclization.

The most prevalent and versatile method for synthesizing 1,2,4-oxadiazoles is the condensation of an amidoxime (B1450833) with a carboxylic acid or its derivative, followed by a cyclodehydration step. chim.itnih.gov This approach can be considered a [4+1] strategy, where the four-atom amidoxime fragment reacts with a one-atom carbon source from the carboxylic acid derivative. chim.it

The process begins with the O-acylation of the amidoxime to form an O-acylamidoxime intermediate. nih.govmdpi.com This intermediate can sometimes be isolated but is often generated and cyclized in situ. chim.it The subsequent intramolecular cyclization, which involves the elimination of a water molecule, is frequently the most challenging step and may require heating or the use of a catalyst. ias.ac.inmdpi.com

To facilitate the initial acylation, carboxylic acids are often activated using coupling reagents. Common activators include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), or other reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI). chim.itnih.gov Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used directly. mdpi.comresearchgate.net The cyclization of the O-acylamidoxime intermediate is typically promoted by heat or bases. ias.ac.in

| Starting Materials | Reagents & Conditions | Product Type | Reference |

| Amidoxime, Carboxylic Acid | EDC, HOAt, TEA; 100°C | 3,5-disubstituted-1,2,4-oxadiazole | acs.org |

| Amidoxime, Carboxylic Acid | EDC.HCl; DCM, 0-30°C then 110°C | 3,5-disubstituted-1,2,4-oxadiazole | nih.gov |

| Amidoxime, Acyl Chloride | NaOH/DMSO; Room Temperature | 3,5-disubstituted-1,2,4-oxadiazole | nih.govmdpi.com |

| Amidoxime, Dicarboxylic Anhydride (B1165640) | MOH/DMSO | 1,2,4-oxadiazole with carboxylic functionality | nih.govmdpi.com |

A classical alternative for forming the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.it This reaction is classified as a [3+2] cycloaddition, where the three-atom nitrile oxide dipole reacts with the two-atom nitrile dipolarophile. chim.it Nitrile oxides are highly reactive intermediates that are typically generated in situ from precursors such as α-nitroketones, hydroximoyl halides (chlorooximes), or by the dehydration of nitroalkanes. organic-chemistry.orgnih.govchem-station.com

This method provides a direct route to the heterocyclic system, and the substitution pattern of the final product is determined by the specific nitrile oxide and nitrile used. chim.it For example, an iron(III) nitrate-mediated process can convert alkynes and nitriles into 3-acyl-1,2,4-oxadiazoles by proceeding through an α-nitroketone intermediate, which dehydrates to a nitrile oxide for the subsequent cycloaddition. organic-chemistry.org The reaction is highly valuable for creating diverse libraries of 1,2,4-oxadiazoles. chem-station.commdpi.com

Modern synthetic chemistry has introduced metal-catalyzed reactions for the efficient construction of heterocyclic rings. Palladium catalysis, in particular, has been successfully applied to the synthesis of 1,2,4-oxadiazoles. A notable example is the palladium-catalyzed oxidative annulation for synthesizing 5-amino-1,2,4-oxadiazoles from amidoximes and isocyanides. rsc.orgrsc.org

This process involves the palladium-catalyzed insertion of an isocyanide into the N-H and O-H bonds of the amidoxime, leading to the formation of new C–N and C–O bonds in a one-pot manner. rsc.org The reaction proceeds under mild conditions and exhibits good functional group tolerance, offering a highly efficient and atom-economical route to this important subclass of oxadiazoles. rsc.org Other palladium-catalyzed methods include carbonylative coupling reactions that assemble the oxadiazole ring from aryl bromides and amidoximes. chim.itresearchgate.net

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic methods have been developed. These approaches combine multiple reaction steps without the need for isolating intermediates. nih.govias.ac.in

One such method allows for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles directly from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride in a base-mediated reaction. rsc.org This process involves three sequential steps in a single vessel: the formation of an amidoxime from the nitrile and hydroxylamine, condensation with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, and subsequent oxidation by another molecule of the aldehyde to yield the final 1,2,4-oxadiazole. rsc.org Other one-pot methods involve the direct reaction of amidoximes with carboxylic acids or their esters in the presence of a base/solvent system like NaOH/DMSO or under microwave irradiation. nih.govresearchgate.netorganic-chemistry.org These protocols are often faster and more environmentally benign than traditional multi-step procedures. ias.ac.in

Specific Approaches for the Formation of 5-Amino-1,2,4-Oxadiazole Architectures

The synthesis of 5-amino-1,2,4-oxadiazoles, the specific subclass to which N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine belongs, often requires tailored strategies. While general methods can sometimes be adapted, several routes have been developed specifically for installing the amino group at the C5 position. rsc.org Besides the previously mentioned palladium-catalyzed amination with isocyanides, other notable methods include the reaction of amidoximes with carbodiimides or cyanamide, and the chemical transformation of a pre-formed oxadiazole ring. researchgate.netresearchgate.net

A direct and effective method for preparing 5-amino-1,2,4-oxadiazoles involves the nucleophilic displacement of a trihalomethyl group from the C5 position of the oxadiazole ring. researchgate.netgoogle.com In this approach, a 5-trihalomethyl-1,2,4-oxadiazole, typically a 5-trichloromethyl derivative, serves as the substrate. google.com

The 5-trichloromethyl-1,2,4-oxadiazole precursor is synthesized by reacting an amidoxime with trichloroacetic anhydride. google.com This substrate is then treated with a primary or secondary amine. The reaction proceeds via a nucleophilic attack by the amine on the C5 carbon, leading to the substitution of the trichloromethyl group and the formation of the C-N bond, yielding the desired 5-amino-1,2,4-oxadiazole. google.com This method is general and can be used with various amines, including ammonia, to produce a range of N-substituted or unsubstituted 5-amino-1,2,4-oxadiazoles. researchgate.netgoogle.com For the synthesis of the title compound, this would involve reacting 3-propyl-5-trichloromethyl-1,2,4-oxadiazole with ethylamine.

| Precursor | Amine | Product | Reference |

| 3-methyl-5-trichloromethyl-1,2,4-oxadiazole | Ammonia | 3-methyl-5-amino-1,2,4-oxadiazole | google.com |

Amidoxime Reactions with Carbodiimides for 5-Amino Substitution

A prevalent and effective method for the synthesis of 5-amino-substituted 1,2,4-oxadiazoles involves the reaction of amidoximes with carbodiimides. This approach is valued for its straightforward nature and the commercial availability of a wide range of starting materials. The general mechanism involves the nucleophilic attack of the amidoxime's hydroxyl group on the electrophilic carbon of the carbodiimide (B86325). This is followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring.

The reaction's versatility allows for the synthesis of a variety of 3,5-disubstituted 1,2,4-oxadiazoles by selecting the appropriate amidoxime and carbodiimide precursors. For instance, the reaction between an amidoxime and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) can yield the corresponding 5-amino-1,2,4-oxadiazole. The use of EDC is particularly advantageous as the urea (B33335) byproduct is water-soluble, simplifying purification.

Table 1: Examples of Amidoxime Reactions with Carbodiimides

| Amidoxime Precursor | Carbodiimide Reagent | Resulting 5-Amino-1,2,4-oxadiazole |

| Benzamidoxime | N,N'-Dicyclohexylcarbodiimide (DCC) | 5-(Cyclohexylamino)-3-phenyl-1,2,4-oxadiazole |

| Acetamidoxime | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | 5-(Ethylamino)-3-methyl-1,2,4-oxadiazole |

| Butyramidoxime | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | This compound |

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

To enhance reaction rates and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the formation of 1,2,4-oxadiazoles. Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. This rapid heating is believed to be due to the efficient interaction of the microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure.

This technique has been employed for various steps in the synthesis of 1,2,4-oxadiazole derivatives, including the initial formation of the heterocyclic ring. For example, the cyclization of amidoximes with various reagents can be accelerated under microwave irradiation, leading to a more efficient and "green" synthetic process. The use of microwave synthesis is particularly beneficial in the rapid generation of libraries of compounds for drug discovery purposes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Amidoxime + Carboxylic Acid Derivative | 8-24 hours | 5-30 minutes | Often significant |

| Amidoxime + Aldehyde | 6-12 hours | 10-40 minutes | Moderate to significant |

Strategic Synthesis of the N-ethyl and 3-propyl Substituents within the this compound Framework

The specific synthesis of this compound requires a strategic approach to introduce the propyl group at the 3-position and the N-ethyl amine group at the 5-position of the 1,2,4-oxadiazole core.

Introduction of the Propyl Moiety at Position 3

The 3-propyl substituent is typically introduced by utilizing a precursor that already contains the propyl group. The most common strategy is to start with butyronitrile (B89842) or butyramide. Butyronitrile can be converted to the corresponding butyramidoxime through reaction with hydroxylamine. This reaction is a standard method for the preparation of amidoximes, which are key intermediates in 1,2,4-oxadiazole synthesis.

Alternatively, butyric acid or its derivatives, such as acyl chlorides, can be reacted with an aminoguanidine (B1677879) derivative in a cyclization reaction to form a 3-propyl-5-amino-1,2,4-triazole, which is a related but distinct heterocyclic system. For the target 1,2,4-oxadiazole, the butyramidoxime route is the most direct.

Introduction of the N-ethyl Amine Moiety at Position 5

The introduction of the N-ethyl amine group at the 5-position is achieved by the choice of the cyclizing agent that reacts with the 3-propyl precursor, butyramidoxime. The use of an N-ethyl substituted carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), is a highly effective method.

In this reaction, the butyramidoxime reacts with EDC, and the ethyl group from the carbodiimide is incorporated into the final product as the N-ethyl substituent at the 5-amino position. This one-step cyclization and substitution reaction is an efficient way to construct the desired this compound. An alternative, though less direct, approach could involve the synthesis of 5-amino-3-propyl-1,2,4-oxadiazole followed by a subsequent alkylation step with an ethylating agent like ethyl iodide, though this may lead to issues with selectivity and over-alkylation.

Chemical Reactivity and Transformation Mechanisms of N Ethyl 3 Propyl 1,2,4 Oxadiazol 5 Amine

Electrophilic and Nucleophilic Reactions of the 1,2,4-Oxadiazole (B8745197) Ring

The 1,2,4-oxadiazole ring possesses distinct sites for both electrophilic and nucleophilic attacks. chim.it The nitrogen atom at position 4 (N4) is generally considered the most nucleophilic center, akin to a pyridine-like nitrogen, making it the preferred site for electrophilic attack. psu.edu Conversely, the carbon atoms at positions 3 and 5 (C3 and C5) are electrophilic and thus susceptible to nucleophilic attack. chim.itchemicalbook.com The electrophilicity of C5 is typically greater than that of C3, a characteristic enhanced by the presence of electron-withdrawing substituents. psu.edu

Nucleophilic attacks on the 1,2,4-oxadiazole ring are more common than electrophilic ones. chim.it Strong nucleophiles can attack the C5 position, which can lead to ring-opening transformations, a process known as the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. osi.lvchim.it The N2 atom also exhibits electrophilic character, primarily in intramolecular rearrangements where it is attacked by a nucleophilic center in a side chain. psu.edu

| Position | Character | Typical Reactions |

|---|---|---|

| N2 | Electrophilic (intramolecular) | Boulton-Katritzky Rearrangement |

| C3 | Electrophilic | Nucleophilic substitution (with good leaving groups) |

| N4 | Nucleophilic, Weakly Basic | Alkylation, Protonation |

| C5 | Electrophilic | Nucleophilic attack, ANRORC reactions |

Rearrangement Reactions Involving the 1,2,4-Oxadiazole Nucleus

The low aromaticity and the weak O-N bond make the 1,2,4-oxadiazole nucleus prone to thermally or photochemically induced rearrangements, often resulting in the formation of more stable heterocyclic structures. osi.lvchim.it

The Boulton-Katritzky Rearrangement (BKR) is a well-documented thermal rearrangement of 1,2,4-oxadiazoles. osi.lvchim.it This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom (Z) within a three-atom side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This attack leads to the cleavage of the weak O-N bond, with the oxygen acting as a leaving group, and the formation of a new, more stable heterocyclic ring. chim.it

For the BKR to occur, N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine would need to be modified to include a suitable side chain at the C3 position containing a nucleophilic center. For instance, 3-acylamino-1,2,4-oxadiazoles can undergo a base-catalyzed BKR. acs.org The reaction is often reversible and can be in competition with other rearrangement pathways. acs.org The specific product of the BKR depends on the nature of the atoms in the side chain; for example, side chains with CNN, NNC, or NCC sequences can rearrange to form 1,2,3-triazoles, 1,2,4-triazoles, or imidazoles, respectively. chim.it

Ring-opening reactions are a hallmark of 1,2,4-oxadiazole chemistry, often initiated by a nucleophilic attack on the ring. chim.it The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a prominent example. osi.lv In this process, a nucleophile attacks an electrophilic carbon of the ring (typically C5), leading to the formation of an intermediate which then undergoes cleavage of a ring bond (often the O-N bond). chim.it The resulting open-chain intermediate subsequently re-cyclizes to form a new heterocyclic system. chim.it For example, the reaction of polyfluoroaryl-1,2,4-oxadiazoles with hydrazine (B178648) involves a nucleophilic attack at the C5 position, ring opening, and subsequent re-cyclization to yield indazole compounds. chim.it

Photochemical rearrangements also provide pathways for the transformation of the 1,2,4-oxadiazole ring. chim.it Irradiation can cause the cleavage of the O-N bond, leading to reactive intermediates such as nitrenes. chim.it These intermediates can then undergo various cyclization and isomerization processes, depending on the reaction conditions and the structure of the starting compound. psu.educhim.it

Derivatization Studies of the Amine Functionality at Position 5 (N-ethyl)

The N-ethylamino group at the C5 position of this compound is a key site for synthetic modification. As a secondary amine, it can undergo a variety of common derivatization reactions.

The nitrogen of the N-ethylamino group can act as a nucleophile, readily reacting with acylating and alkylating agents.

Acylation: Reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) would lead to the formation of the corresponding N-acetyl derivative, an N-(3-propyl-1,2,4-oxadiazol-5-yl)-N-ethylacetamide. The synthesis of such acetamides from 5-amino-substituted 1,2,4-oxadiazoles is a reported transformation. nih.gov These reactions typically proceed under standard acylation conditions.

Alkylation: The N-ethylamino group can be further alkylated using alkyl halides. However, due to the presence of the nucleophilic N4 in the oxadiazole ring, regioselectivity could be a challenge, potentially leading to a mixture of N-alkylated products at the exocyclic amine and the N4 position. The reaction conditions would need to be carefully controlled to favor alkylation on the desired nitrogen.

Aminolysis, in the context of heterocyclic chemistry, can refer to the displacement of a substituent by an amine or a ring-opening reaction initiated by an amine. The C5-N bond in 5-amino-1,2,4-oxadiazoles can be susceptible to cleavage under certain conditions. For instance, the reaction of 5-trichloromethyl-1,2,4-oxadiazoles with primary or secondary amines results in the displacement of the trichloromethyl group to form 5-amino-1,2,4-oxadiazoles. researchgate.net While the N-ethylamino group is not as good a leaving group, its displacement by a stronger nucleophile or under forcing conditions, potentially as part of an ANRORC-type mechanism, cannot be ruled out. The reaction of a related compound, ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoate, with benzyl (B1604629) amine demonstrated a transformation involving the amino group. researchgate.net

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(3-propyl-1,2,4-oxadiazol-5-yl)-N-ethylacetamide |

| Alkylation | Methyl Iodide (CH₃I) | N-ethyl-N-methyl-3-propyl-1,2,4-oxadiazol-5-amine |

| Aminolysis (Displacement) | Benzylamine (C₆H₅CH₂NH₂) | N-benzyl-3-propyl-1,2,4-oxadiazol-5-amine (requires harsh conditions) |

Reactivity of the Propyl Group at Position 3

Oxidation Reactions:

The propyl group is susceptible to oxidation under appropriate conditions. The benzylic-like position (α-carbon to the heterocyclic ring) would be the most likely site of initial oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), could potentially oxidize the propyl group. The extent of oxidation would depend on the reaction conditions. Milder conditions might yield a ketone (3-(1-oxopropyl)-N-ethyl-1,2,4-oxadiazol-5-amine), while more vigorous conditions could lead to cleavage of the propyl group and formation of a carboxylic acid at position 3 (5-(ethylamino)-1,2,4-oxadiazole-3-carboxylic acid).

Hypothetical Oxidation Reactions of the Propyl Group

| Oxidizing Agent | Plausible Product | Reaction Conditions |

| Potassium Permanganate (KMnO₄) | 5-(ethylamino)-1,2,4-oxadiazole-3-carboxylic acid | Heat, basic or acidic medium |

| Pyridinium Chlorochromate (PCC) | 3-(1-oxopropyl)-N-ethyl-1,2,4-oxadiazol-5-amine | Anhydrous solvent (e.g., CH₂Cl₂) |

Halogenation Reactions:

Free radical halogenation of the propyl group is another potential transformation. Reactions involving N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or UV light) would be expected to selectively introduce a bromine atom at the α-position due to the relative stability of the resulting radical intermediate, which is stabilized by the adjacent heterocyclic ring. The electron-withdrawing nature of the oxadiazole ring would likely activate this position towards radical abstraction.

Predicted Halogenation of the Propyl Group

| Reagent | Expected Major Product | Conditions |

| N-Bromosuccinimide (NBS), AIBN | 3-(1-bromopropyl)-N-ethyl-1,2,4-oxadiazol-5-amine | CCl₄, heat |

| Sulfuryl Chloride (SO₂Cl₂), AIBN | 3-(1-chloropropyl)-N-ethyl-1,2,4-oxadiazol-5-amine | Heat |

Exploration of Reaction Selectivity and Yield Optimization

Achieving high selectivity and optimizing yields in the transformation of the propyl group of this compound would necessitate careful control over reaction parameters. The presence of multiple reactive sites in the molecule—the N-H bond of the ethylamino group, the heterocyclic ring itself, and the propyl chain—presents a challenge for selectivity.

Selectivity Considerations:

Positional Selectivity in the Propyl Group: For reactions like halogenation, the selectivity for the α-position over the β or γ positions of the propyl group is anticipated due to the electronic influence of the oxadiazole ring. The use of regioselective reagents like NBS is crucial.

Chemoselectivity: Protecting the N-ethylamino group might be necessary to prevent side reactions during oxidation or other electrophilic treatments of the propyl group. For instance, acylation of the amino group could be a viable protective strategy.

Ring Stability: Harsh reaction conditions (e.g., strong acids or bases at high temperatures) should be avoided to prevent potential rearrangement or degradation of the 1,2,4-oxadiazole ring. The O-N bond in the ring is known to be susceptible to cleavage under certain reductive or harsh thermal conditions.

Yield Optimization Strategies:

To maximize the yield of a desired product from the transformation of the propyl group, the following strategies would be pertinent:

Choice of Reagents: Utilizing mild and selective reagents is paramount. For example, for oxidation to the ketone, PCC would be preferred over harsher oxidants like KMnO₄ to avoid over-oxidation and ring cleavage.

Reaction Conditions: Optimization of temperature, reaction time, and solvent is critical. Lower temperatures might be necessary to control selectivity and minimize side product formation.

Catalysis: The use of specific catalysts could enhance both the rate and selectivity of certain reactions. For instance, phase-transfer catalysts could be employed in biphasic oxidation reactions.

Advanced Chemical Applications and Role in Specialized Synthetic Design

N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine as a Building Block and Intermediate in Multistep Organic Synthesis

This compound serves as a versatile building block in organic chemistry, primarily due to the reactive nature of its functional groups. Amines, as a class of organic compounds, are indispensable in multistep synthesis, acting as crucial intermediates for creating a wide array of more complex molecules for industries such as pharmaceuticals, agrochemicals, and polymers amerigoscientific.com. The utility of this compound in synthesis is centered on the reactivity of the N-ethylamino group and the inherent chemical properties of the 1,2,4-oxadiazole (B8745197) core.

The secondary amine functionality allows for a variety of subsequent chemical transformations. It can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation to introduce new functional groups and build molecular complexity. These reactions are fundamental in combinatorial chemistry and drug discovery for generating libraries of related compounds for biological screening.

Utilization of 1,2,4-Oxadiazole Derivatives in Materials Science and Advanced Functional Molecules

The 1,2,4-oxadiazole ring is not only significant in medicinal chemistry but also finds application as a key component in materials science and the design of advanced functional molecules lifechemicals.com. Its rigid, planar structure and specific electronic properties make it a desirable moiety for creating materials with tailored characteristics.

Derivatives of 1,2,4-oxadiazole have been successfully incorporated into various advanced materials:

Liquid Crystals : The defined geometry of the oxadiazole ring allows it to act as a mesogenic unit, which is a fundamental component for inducing liquid crystalline phases lifechemicals.com.

Luminescent Materials and Dyes : The conjugated system of the 1,2,4-oxadiazole heterocycle can contribute to the photophysical properties of a molecule, leading to applications in scintillating materials and the dyestuff industry nih.gov.

Energetic Materials : The high nitrogen content and inherent stability of the oxadiazole ring make it a valuable building block for High Energy Density Materials (HEDMs) acs.org. By combining 1,2,4-oxadiazole linkers with other energetic scaffolds like 1,2,5-oxadiazole, researchers can design new materials with high thermal stability and good detonation velocities acs.org.

Ionic Liquids : The stability and tunable nature of the 1,2,4-oxadiazole structure have been exploited in the creation of novel ionic liquids lifechemicals.com.

The versatility of the 1,2,4-oxadiazole core allows for its use as a linker or a functional subunit in the rational design of complex molecules with specific optical, electronic, or physical properties.

| Material Class | Application of 1,2,4-Oxadiazole Moiety |

| Liquid Crystals | Used as a rigid mesogenic subunit lifechemicals.com. |

| Luminescent Materials | Incorporated into scintillators and dyes lifechemicals.comnih.gov. |

| Energetic Materials | Acts as a stable, nitrogen-rich building block for HEDMs acs.org. |

| Ionic Liquids | Forms the core structure of novel ionic liquids lifechemicals.com. |

Mechanistic Understanding of Key Reactions Involving 1,2,4-Oxadiazol-5-amines in Complex Chemical Environments

The reactivity of the 1,2,4-oxadiazole ring is characterized by a low level of aromaticity and a labile O-N bond, which can be cleaved under certain conditions chim.it. This allows the heterocycle to undergo various transformations, including thermal or photochemical rearrangements, to yield other heterocyclic systems chim.it.

Key mechanistic features of 1,2,4-oxadiazoles include:

Electrophilic and Nucleophilic Centers : The carbon atoms of the ring exhibit electrophilic properties, while the nitrogen atom at the 3-position (N3) is nucleophilic chim.it.

Ring-Opening and Rearrangement : The O-N bond is susceptible to reductive cleavage chim.it. Under photochemical conditions (e.g., irradiation at 254 nm), 1,2,4-oxadiazole derivatives can undergo ring photoisomerization to form 1,3,4-oxadiazoles or react with nucleophilic solvents to yield open-chain products rsc.org. A well-known thermal transformation is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution where a nucleophilic atom in the side chain attacks the N(2) atom of the ring chim.it.

ANRORC-type Rearrangement : In specific cases, such as with polyfluoroaryl-1,2,4-oxadiazoles, an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can occur. For instance, reaction with hydrazine (B178648) involves a nucleophilic attack at the C(5) position, leading to ring opening and subsequent closure to form indazole compounds chim.it.

For 5-amino-1,2,4-oxadiazoles specifically, the exocyclic amino group significantly influences the ring's reactivity and can participate directly in reactions. The photochemical behavior of 3-amino-5-aryl-1,2,4-oxadiazoles, for example, involves a ring contraction-ring expansion route to produce 1,3,4-oxadiazoles rsc.org. The specific substituents, such as the N-ethyl group in this compound, can modulate the electronic properties and steric environment, thereby influencing reaction pathways and rates.

The Role of the 1,2,4-Oxadiazole Ring in Bioisosteric Design for Enhanced Chemical Stability and Molecular Properties

Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile nih.govresearchgate.net. The 1,2,4-oxadiazole ring is a widely recognized and important bioisostere, particularly for ester and amide functionalities lifechemicals.comnih.govnih.govresearchgate.net.

The utility of the 1,2,4-oxadiazole ring as a bioisostere stems from several key properties:

Hydrogen Bonding Capability : The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding interactions of amides and esters, which is often crucial for binding to biological targets nih.govresearchgate.net.

Metabolic Stability : It offers enhanced resistance to metabolic degradation compared to more labile groups nih.gov.

Improved Physicochemical Properties : Replacement with a 1,2,4-oxadiazole can modulate properties like polarity and lipophilicity, potentially improving a drug candidate's absorption, distribution, metabolism, and excretion (ADMET) profile mdpi.comrsc.org.

This bioisosteric replacement has been successfully applied in the development of numerous drug candidates across a wide range of therapeutic areas researchgate.netmdpi.comnih.gov.

One of the most significant advantages of using the 1,2,4-oxadiazole ring in drug design is its exceptional stability against hydrolysis, especially when compared to the ester and amide groups it often replaces nih.govresearchgate.netscispace.com. Esters and amides are susceptible to cleavage by esterase and amidase enzymes in the body, which can lead to rapid metabolic inactivation of a drug.

The 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere mdpi.com. Its resistance to cleavage by hydrolytic enzymes can lead to several benefits for a drug candidate, including:

Increased plasma half-life.

Improved oral bioavailability.

More predictable pharmacokinetic profiles.

| Functional Group | Key Feature | Susceptibility to Hydrolysis |

| Ester | Carbonyl group bonded to an oxygen | High |

| Amide | Carbonyl group bonded to a nitrogen | Moderate |

| 1,2,4-Oxadiazole | Heterocyclic aromatic ring | Very Low / Resistant nih.govmdpi.comscispace.com |

Future Research Directions and Unexplored Avenues for N Ethyl 3 Propyl 1,2,4 Oxadiazol 5 Amine

Development of Novel and Green Synthetic Methodologies

The conventional synthesis of 5-amino-substituted 1,2,4-oxadiazoles often involves the reaction of amidoximes with carbodiimides or other coupling agents. nih.govresearchgate.net While effective, these methods can present environmental and efficiency drawbacks. Future research should prioritize the development of green and sustainable synthetic routes to N-ethyl-3-propyl-1,2,4-oxadiazol-5-amine.

Promising green chemistry approaches for oxadiazole synthesis that could be adapted include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Catalyst-based and catalyst-free methods: The use of inexpensive and environmentally benign catalysts, or the development of catalyst-free reactions, would enhance the sustainability of the synthesis. nih.gov

Exploration of these methodologies could lead to more economical and environmentally friendly production of this compound, making it more accessible for further investigation.

Exploration of Advanced Derivatization Strategies

The 5-amino group of the 1,2,4-oxadiazole (B8745197) ring is a key site for derivatization, allowing for the synthesis of a wide range of analogues with potentially diverse biological activities. nih.gov For this compound, future research should focus on advanced derivatization strategies to explore its structure-activity relationship (SAR).

Key derivatization approaches could include:

Acylation and Sulfonylation: Reaction of the amino group with various acyl chlorides and sulfonyl chlorides to introduce a variety of functional groups.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates and isothiocyanates to generate urea and thiourea derivatives, which are common motifs in bioactive molecules.

N-Alkylation and N-Arylation: Introduction of different alkyl and aryl substituents on the amino group to modulate lipophilicity and steric properties.

A systematic exploration of these derivatization pathways will be crucial in identifying derivatives with enhanced properties for specific applications.

In-depth Mechanistic Investigations of Complex Transformations

The 1,2,4-oxadiazole ring can participate in various complex chemical transformations, including thermal and photochemical rearrangements. chim.it Understanding the mechanisms of these reactions is fundamental for controlling reaction outcomes and designing novel synthetic applications.

Future mechanistic studies on this compound could involve:

Boulton-Katritzky Rearrangement: Investigating the conditions under which this compound undergoes this characteristic rearrangement of 1,2,4-oxadiazoles. chim.it

Photochemical Rearrangements: Studying the behavior of the compound under UV irradiation to explore potential photo-induced transformations. chim.it

Ring-opening and Ring-transformation Reactions: Exploring reactions that lead to the cleavage or transformation of the oxadiazole ring to generate other heterocyclic systems.

Detailed kinetic and computational studies would provide valuable insights into the reaction pathways and intermediates involved in these transformations. researchgate.net

Integration of this compound into Advanced Chemical Scaffolds

The 1,2,4-oxadiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov Integrating this compound into more complex molecular architectures could lead to the discovery of novel compounds with significant biological activity.

Future research in this area could focus on:

Incorporation into Peptidomimetics: Utilizing the 1,2,4-oxadiazole as a bioisostere for amide or ester bonds in peptide-based drug candidates. lifechemicals.com

Synthesis of Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities.

Development of Probes and Labeling Agents: Functionalizing the molecule for use as a chemical probe to study biological systems or as a labeling agent for biomolecules.

These strategies would expand the utility of this compound beyond a simple building block to a key component of advanced chemical scaffolds.

Synergistic Application of Experimental and Computational Techniques for Comprehensive Understanding

A comprehensive understanding of the chemical and physical properties of this compound can be achieved through a synergistic approach that combines experimental and computational methods.

Future research should leverage this synergy to:

Predict Reactivity and Spectra: Employing Density Functional Theory (DFT) and other computational methods to predict the molecule's reactivity, spectroscopic properties (NMR, IR), and electronic structure. mdpi.commdpi.com

Model Biological Interactions: Using molecular docking and molecular dynamics simulations to predict how the molecule and its derivatives might interact with biological targets such as enzymes and receptors. mdpi.commdpi.com

Guide Synthetic Efforts: Utilizing computational insights to guide the design of more efficient synthetic routes and to prioritize the synthesis of derivatives with the most promising predicted properties.

The integration of computational chemistry with experimental validation will accelerate the exploration of this compound's potential and provide a deeper understanding of its fundamental characteristics. otterbein.edu

Q & A

Basic Research Question

- NMR : H and C NMR in DMSO- or CDCl to confirm substituent integration and oxadiazole ring formation. Look for NH proton signals near δ 8.0–8.5 ppm and oxadiazole carbons at δ 165–175 ppm .

- IR : Characteristic N–H stretches (3350–3378 cm) and C=N/C–O vibrations (1560–1670 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using Orbitrap instruments provides accurate molecular ion verification (e.g., [M+H]) .

How can researchers design biological activity assays for this compound?

Advanced Research Question

Prioritize target-specific assays based on structural analogs. For example, oxadiazoles often exhibit anticancer or antimicrobial activity. Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) with positive controls (e.g., doxorubicin). Pair with molecular docking studies (AutoDock Vina, Schrödinger) to predict binding affinities to targets like topoisomerase II or kinase enzymes. Validate results with dose-response curves and statistical analysis (e.g., IC calculations) .

What computational methods are suitable for studying the electronic properties of this compound?

Advanced Research Question

DFT calculations (B3LYP/6-311++G(d,p)) can predict frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Mulliken charges to assess reactivity. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) evaluate stability and solvation effects. Use Gaussian or ORCA software packages for simulations .

How should researchers address contradictions in spectroscopic or crystallographic data?

Advanced Research Question

- Cross-Validation : Compare NMR/IR data with synthesized analogs or computational predictions.

- Crystallographic Reanalysis : Check for disorder or twinning in SC-XRD data using Olex2 or PLATON.

- Statistical Analysis : Apply multivariate regression to identify outliers in batch syntheses .

What strategies improve regioselectivity in oxadiazole ring substitution?

Advanced Research Question

Regioselectivity is influenced by steric and electronic effects. Electron-withdrawing substituents on the amidoxime precursor favor 1,2,4-oxadiazole formation at the 3-position. Use directing groups (e.g., nitro or halogens) to steer substitution. DFT-based transition state modeling can predict preferential sites .

How can the compound’s stability under physiological conditions be evaluated?

Advanced Research Question

Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C.

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light and assess photodegradation products .

What mechanistic insights exist for the cyclization step in oxadiazole synthesis?

Advanced Research Question

The cyclization likely proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbon of the acylating agent. Isotopic labeling (O) or trapping intermediates (e.g., with TEMPO) can confirm mechanistic pathways. Kinetic studies under varying temperatures provide activation energy parameters .

How can researchers validate the purity of synthesized batches for publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.